6-Nitro-d-tryptophan
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Overview
Description
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, features a nitro group at the 6-position of the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of the indole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic methods to ensure high yields and purity. Transition-metal catalysis, such as palladium-catalyzed reactions, is frequently employed for the large-scale synthesis of indole compounds . These methods are optimized for efficiency and scalability, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Aminoindoles: Formed by the reduction of the nitro group.
Halogenated Indoles: Formed by electrophilic substitution reactions.
Scientific Research Applications
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
6-Substituted aminoindazole derivatives: Compounds with similar biological activities and applications.
Dichloroaniline: Aniline derivatives with similar reactivity patterns.
Uniqueness
®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of both the amino and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56937-50-9 |
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Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-4-7(14(17)18)1-2-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m1/s1 |
InChI Key |
AWLWPSSHYJQPCH-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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